(2E)-3-(2-chlorophenyl)-2-cyano-N-(4-methyl-2-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-CHLOROPHENYL)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of propenamides This compound features a conjugated system with a cyano group and nitro group, which can impart unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-CHLOROPHENYL)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 4-methyl-2-nitroaniline.
Condensation Reaction: The aldehyde and amine undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the corresponding imine.
Addition of Cyano Group: The imine is then reacted with a cyanating agent such as sodium cyanide to introduce the cyano group.
Formation of Propenamide: The final step involves the formation of the propenamide structure through a coupling reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
In an industrial setting, the production of (E)-3-(2-CHLOROPHENYL)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the condensation and coupling reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-CHLOROPHENYL)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(E)-3-(2-CHLOROPHENYL)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-3-(2-CHLOROPHENYL)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can interfere with metabolic pathways, leading to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-BROMOPHENYL)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE: Similar structure with a bromine atom instead of chlorine.
(E)-3-(2-FLUOROPHENYL)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Chlorine Substitution: The presence of a chlorine atom can impart unique reactivity and properties compared to other halogen-substituted analogs.
Nitro Group: The nitro group can significantly influence the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C17H12ClN3O3 |
---|---|
Molecular Weight |
341.7 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-cyano-N-(4-methyl-2-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C17H12ClN3O3/c1-11-6-7-15(16(8-11)21(23)24)20-17(22)13(10-19)9-12-4-2-3-5-14(12)18/h2-9H,1H3,(H,20,22)/b13-9+ |
InChI Key |
JOABIBSJKBBKLC-UKTHLTGXSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2Cl)/C#N)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=CC=C2Cl)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.